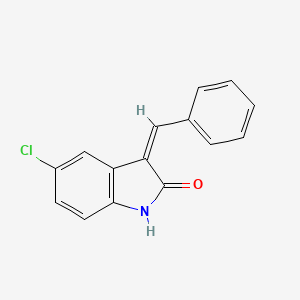

3-Benzylidene-5-chloroindolin-2-one

Description

Significance of the Indolin-2-one Moiety as a Privileged Scaffold in Drug Discovery

The indolin-2-one, also known as oxindole (B195798), is a bicyclic aromatic heterocyclic organic compound that has proven to be a highly advantageous scaffold in the development of new drug leads. semanticscholar.org Its rigid structure provides a fixed orientation for appended functional groups, enabling specific interactions with biological macromolecules. semanticscholar.org This "privileged" status is underscored by the presence of the indolin-2-one core in several clinically approved drugs, such as Sunitinib (Sutent®) and Nintedanib (Ofev®), which are potent kinase inhibitors used in cancer therapy. benthamopen.com

The versatility of the indolin-2-one scaffold lies in its synthetic tractability, allowing for modifications at various positions to modulate pharmacological activity. benthamopen.com Research has shown that derivatives of indolin-2-one exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, antiviral, and anti-inflammatory properties. semanticscholar.orgnih.gov A significant body of research has focused on 3-substituted indolin-2-ones as potent and selective inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases like cancer. auhs.eduresearchgate.net

Role of Benzylidene Derivatives in Chemical Biology and Pharmaceutical Research

Benzylidene derivatives, characterized by a phenyl group attached to a methylidene (=CH−) group, are another class of compounds with extensive applications in medicinal chemistry and chemical biology. researchgate.net The benzylidene moiety can be readily synthesized and incorporated into various heterocyclic systems, leading to a diverse array of bioactive molecules. mdpi.com

These derivatives have been investigated for a multitude of therapeutic applications. For instance, benzylidene compounds have been explored as potential treatments for neurodegenerative disorders like Parkinson's disease by mitigating oxidative stress. researchgate.net They have also demonstrated significant potential as antimicrobial and anticancer agents. unibo.it The electronic and steric properties of the benzylidene ring can be easily tuned by introducing different substituents, which in turn influences the compound's biological activity. nih.gov

Overview of 3-Benzylidene-5-chloroindolin-2-one within the Context of Indolin-2-one Derivatives

This compound emerges from the confluence of these two important pharmacophores. It is a derivative of indolin-2-one where the hydrogen atoms at position 3 are replaced by a benzylidene group, and a chlorine atom is substituted at the 5-position of the indolin-2-one ring. The synthesis of such compounds is typically achieved through a Knoevenagel condensation reaction between a 5-chloro-oxindole and benzaldehyde (B42025), often catalyzed by a base like piperidine. auhs.edutandfonline.com

The introduction of a chlorine atom at the 5-position of the indolin-2-one ring can significantly impact the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. This, in turn, can influence its pharmacokinetic profile and biological activity. benthamopen.com Research on related 5-chloro-3-substituted indolin-2-one derivatives has shown promising results in various therapeutic areas, particularly as anticancer agents and enzyme inhibitors. nih.gov For example, derivatives where the benzylidene moiety is further substituted have been evaluated for their inhibitory activity against kinases like c-Src.

The study of this compound and its analogues is therefore a logical progression in the quest for more potent and selective therapeutic agents, building upon the established success of both the indolin-2-one and benzylidene scaffolds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-benzylidene-5-chloro-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBAVSWCSXNSMA-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3 Benzylidene 5 Chloroindolin 2 One

Functionalization at the Indolin-2-one Nitrogen Atom (N-1 Position)

The nitrogen atom (N-1) of the indolin-2-one ring possesses a lone pair of electrons and an acidic proton, making it a prime site for functionalization, most commonly through alkylation or acylation reactions. nih.gov Treatment of the parent compound with a suitable base, such as sodium hydride (NaH), generates a nucleophilic anion that can readily react with various electrophiles. nih.gov

Table 1: Examples of N-1 Functionalization Reactions

| Reactant | Reagent | Product Class | Reference |

|---|---|---|---|

| 3-(benzylidene)indolin-2-one | 1) NaH, DMF; 2) Alkyl Halide | N-alkylated-3-(benzylidene)indolin-2-one | nih.gov |

Modifications on the Benzylidene Phenyl Ring

The benzylidene phenyl ring is a key area for structural diversification. Its substituents can significantly influence the electronic properties and steric profile of the entire molecule. A variety of functional groups can be introduced onto this ring, typically by selecting a correspondingly substituted benzaldehyde (B42025) for the initial condensation reaction with 5-chlorooxindole. auhs.edubenthamopen.com

Common modifications include the introduction of:

Hydroxy groups: These can act as hydrogen bond donors and acceptors, potentially improving target engagement. auhs.edu

Methyl groups: These can enhance lipophilicity and provide steric bulk. auhs.edu

Halogens (e.g., Bromo): Halogen atoms can participate in halogen bonding and alter the electronic nature of the ring. auhs.edu

Electron-donating/withdrawing groups: Groups like dimethylamino or nitro can modulate the electron density of the conjugated system. nih.govresearchgate.net

Heterocyclic rings: Substitution with moieties like indole (B1671886) or thiophene (B33073) can introduce additional points for interaction and expand the structural diversity. nih.gov

These substitutions are critical for tuning the biological activity of the compounds. nih.gov

Table 2: Examples of Substituted 3-Benzylidene-5-chloroindolin-2-one Derivatives

| Substituent on Benzylidene Ring | Resulting Compound Name | Reference |

|---|---|---|

| 4-Hydroxy | (E/Z)-3-(4-hydroxybenzylidene)-5-chloroindolin-2-one | auhs.edu |

| 4-Methyl | (E/Z)-5-Chloro-3-(4'-methybenzylidene)indolin-2-one | auhs.edu |

| 4-Bromo | 3-(4-Bromobenzylidene)-5-chloroindolin-2-one | auhs.edu |

| 4-(Dimethylamino) | 6-chloro-3-(4-(dimethylamino)benzylidene)indolin-2-one* | researchgate.net |

| 4-Nitro | 6-chloro-3-(4-nitrobenzylidene)indolin-2-one* | researchgate.net |

| 5-Phenylthiophen-2-yl | 6-chloro-3-((5-phenylthiophen-2-yl)methylene)indolin-2-one* | nih.gov |

| 1H-indol-5-yl | 3-((1H-indol-5-yl)methylene)-6-chloroindolin-2-one* | nih.gov |

*Note: These examples feature a 6-chloro substitution on the indolinone ring, but illustrate the modification principle on the benzylidene ring.

Further Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Indoline (B122111) Core

While the starting material is already chlorinated at the C-5 position, the indoline core can potentially undergo further substitution reactions. The benzene (B151609) ring of the indoline core is generally electron-rich, making it susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.comscribd.com The existing chloro (a deactivating but ortho-, para-directing group) and the amide group (an ortho-, para-director) would influence the position of any new substituent. Potential sites for further electrophilic attack include the C-7 and C-4 positions. Reactions like nitration, sulfonation, or further halogenation are theoretically possible, typically requiring a Lewis acid catalyst to activate the electrophile. masterorganicchemistry.com

Conversely, the electron-deficient nature of the exocyclic double bond (a Michael acceptor) makes it susceptible to nucleophilic attack . nih.gov While this is a reaction on the benzylidene moiety, nucleophilic substitution on the aromatic core (nucleophilic aromatic substitution, or SNAr) is less common and would require strong activation, such as the presence of multiple, powerful electron-withdrawing groups. The synthesis of 3-halogenated indoles has been demonstrated, which can then serve as precursors for subsequent nucleophilic substitution reactions at the C-3 position with nucleophiles like thiophenols or cyanides. mdpi.com

Formation of Hybrid and Spiro Architectures Incorporating the 3-Benzylideneindolin-2-one (B1620751) Moiety

The reactivity of the 3-benzylideneindolin-2-one scaffold allows for its incorporation into more complex molecular frameworks, including spirocyclic and hybrid molecules.

Spiro-indolinones are a fascinating class of compounds where the C-3 position of the indolinone ring serves as a spiro center, shared with another ring system. researchgate.net A powerful method for their synthesis is the 1,3-dipolar cycloaddition reaction. nih.gov

For example, a multi-component reaction involving an azomethine ylide with the exocyclic double bond of a 3-benzylideneindolin-2-one derivative can lead to the formation of complex dispiro compounds. Specifically, the reaction of a 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-one with an isatin (B1672199) and an amino acid generates an azomethine ylide in situ, which then reacts with the dipolarophile (the piperidinone reactant) to yield dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones. nih.gov This highlights the utility of the indolinone scaffold in constructing intricate three-dimensional structures.

Hybrid molecules combining the indolin-2-one scaffold with a 1,2,3-triazole ring have been synthesized, often utilizing a "click chemistry" approach. nih.govresearchgate.net The synthesis typically begins with the N-alkylation of the indolin-2-one nitrogen with a propargyl group (containing a terminal alkyne). nih.govresearchgate.net

This N-propargylated intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a variety of organic azides. This highly efficient and regioselective reaction clicks the two molecular fragments together, forming a stable 1,4-disubstituted 1,2,3-triazole linker. nih.govresearchgate.net This strategy allows for the creation of large libraries of indolin-2-one-triazole hybrids by varying the substitution on both the indolinone and the azide (B81097) partner. nih.govunibo.it

Biological Activities and Mechanistic Investigations of 3 Benzylidene 5 Chloroindolin 2 One Derivatives

Anti-proliferative and Anticancer Activities of Indolin-2-one Scaffolds

The 3-benzylidene-5-chloroindolin-2-one core structure has been the foundation for the development of numerous derivatives with significant anti-proliferative and anticancer properties. These compounds have demonstrated efficacy in inhibiting the growth of various cancer cells, underscoring the therapeutic potential of the indolin-2-one scaffold. researchgate.net

Inhibition of Cancer Cell Growth in Specific Cell Lines

Derivatives of this compound have been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, certain hydrazonoindolin-2-one derivatives have shown potent anti-proliferative activity against lung (A549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.govsemanticscholar.org In some cases, the efficacy of these derivatives surpassed that of the established anticancer drug Sunitinib. nih.govsemanticscholar.org

The cytotoxic effects of these compounds have also been observed in other breast cancer cell lines, such as MCF-7, and liver cancer cells like HepG2. researchgate.netunibo.it The versatility of the indolin-2-one scaffold allows for chemical modifications that can enhance its cytotoxic potency and selectivity against different cancer types.

Below is an interactive data table summarizing the inhibitory concentrations (IC50) of various this compound derivatives against different cancer cell lines.

| Derivative | Cell Line | IC50 (µM) |

| Hydrazonoindolin-2-one Analog 1 | A549 (Lung) | 4.37 |

| Hydrazonoindolin-2-one Analog 2 | HT-29 (Colon) | 2.53 |

| Hydrazonoindolin-2-one Analog 3 | ZR-75 (Breast) | 2.14 |

| Hydrazonoindolin-2-one Analog 4 | A549 (Lung) | 4.66 |

| Sunitinib (Reference) | Average | 8.11 |

Induction of Cell Cycle Arrest and Apoptosis Pathways

The anticancer activity of this compound derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. merckmillipore.com For instance, certain benzylidene derivatives of andrographolide, which share structural similarities, have been shown to induce a G1 phase cell cycle arrest in breast (MCF-7) and colon (HCT-116) cancer cells. nih.gov This arrest is often accompanied by the downregulation of key cell cycle proteins like cyclin-dependent kinase 4 (CDK4). nih.gov

Furthermore, many of these compounds are potent inducers of apoptosis. merckmillipore.com This has been confirmed through various assays, including annexin (B1180172) V-FITC/PI flow cytometry. nih.gov The apoptotic process initiated by these derivatives can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death. For example, some indole (B1671886) derivatives have been shown to upregulate the pro-apoptotic protein Bax and downregulate anti-apoptotic proteins like Bcl-2. merckmillipore.com

Kinase Inhibition Profiles and Target Engagement

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the activity of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival.

Targeting Receptor Tyrosine Kinases (e.g., VEGFR-2, Src Kinase)

Several derivatives of this compound have been identified as potent inhibitors of receptor tyrosine kinases (RTKs). Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Certain 5-benzylidene-2,4-thiazolidinediones, which are structurally related to the indolin-2-one scaffold, have been designed as inhibitors of VEGFR-2, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Src kinase, a non-receptor tyrosine kinase, is another important target. It is involved in various cellular processes, including proliferation, migration, and invasion. nih.gov Novel 3-arylilidene and 3-arylimine-2-oxindole derivatives have demonstrated inhibitory activity against Src kinase, with some compounds showing IC50 values in the low micromolar range. auhs.edu

Allosteric Kinase Inhibition Mechanisms (e.g., Aurora A Kinase)

Beyond competitive inhibition at the ATP-binding site, some 3-benzylideneindolin-2-one (B1620751) derivatives have been designed as allosteric inhibitors. rsc.orgnih.gov Allosteric inhibitors bind to a site on the kinase distinct from the active site, inducing a conformational change that inactivates the enzyme. haematologica.org This approach can offer greater selectivity and potentially overcome resistance mechanisms associated with ATP-competitive inhibitors. rsc.orgnih.gov

Aurora A kinase, a key regulator of mitosis, is a promising target for allosteric inhibition. rsc.orgnih.gov Researchers have successfully designed and synthesized (E)-3-benzylideneindolin-2-one derivatives that act as allosteric inhibitors of Aurora A. One such compound, AK34, exhibited a strong inhibitory activity with an IC50 of 1.68 µM and a high affinity for the kinase. rsc.orgnih.gov

Inhibition of Other Kinases (e.g., Mitogen Activated Protein Kinase 1 (MAPK1), PIM Kinase, Glycogen Synthase-3 (GSK-3))

The inhibitory activity of this compound derivatives extends to other important kinases involved in cancer progression. While specific data on MAPK1 and PIM kinase inhibition by this exact compound is not detailed in the provided results, the broader class of indolin-2-one derivatives has been shown to target a range of kinases.

However, there is evidence linking related structures to the inhibition of Glycogen Synthase Kinase-3 (GSK-3). nih.gov GSK-3 is implicated in various cellular processes, and its inhibition has shown neuroprotective effects and is being explored for cancer therapy. nih.gov For instance, analogs of AT-7519, a known inhibitor of cyclin-dependent kinases, have been identified as potent inhibitors of both CDKL5 and GSK-3. nih.gov

Other Noteworthy Biological Activities

Beyond their well-documented roles as kinase inhibitors, derivatives of this compound have demonstrated a range of other significant biological activities. These include the inhibition of histone deacetylase (HDAC), induction of NAD(P)H-quinone oxidoreductase 1 (NQO1), and modulation of the p53-MDM2 protein-protein interaction.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. google.com By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote chromatin compaction and gene silencing. mdpi.com Dysregulation of HDAC activity is linked to various diseases, including cancer, making them a key therapeutic target. medsci.org The inhibition of HDACs can lead to the reactivation of tumor suppressor genes, inducing apoptosis, cell cycle arrest, and differentiation in cancer cells. mdpi.commedsci.org

Derivatives of the isatin (B1672199) scaffold, the core of this compound, have been identified as potential HDAC inhibitors. mdpi.com Research has shown that specific HDAC inhibitors can influence the differentiation of hematopoietic progenitors, which is significant for treating myeloid malignancies. haematologica.org For instance, some HDAC inhibitors have been found to impair neutrophil differentiation. haematologica.org The therapeutic potential of HDAC inhibitors is being explored in various cancers, including T-cell lymphomas and head and neck squamous cell carcinoma (HNSCC), where they can enhance the efficacy of radiotherapy by suppressing DNA repair mechanisms. mdpi.commedsci.org

NAD(P)H-quinone Oxidoreductase 1 (NQO1) Induction

NAD(P)H-quinone oxidoreductase 1 (NQO1) is a phase II detoxification enzyme that plays a vital role in protecting cells from oxidative stress and electrophilic carcinogens. nih.govsigmaaldrich.com The induction of NQO1 is considered a biomarker for chemopreventive potential. nih.govsigmaaldrich.com Functionalized 3-benzylidene-indolin-2-ones have been identified as potent inducers of NQO1. nih.govsigmaaldrich.com

A study evaluating a series of these compounds found that a significant majority were capable of more than doubling the basal NQO1 activity in murine hepatoma cells at a concentration of 10 microM. nih.govsigmaaldrich.com This induction of NQO1 by 3-benzylidene-indolin-2-one derivatives offers a potential advantage of providing protection to normal cells by up-regulating phase II enzymes while concurrently targeting cancer cells. nih.govsigmaaldrich.com The molecular pathway for NQO1 induction involves the transcription factor Nrf2. nih.gov

P53-MDM2 Binding Modulation and Associated Research

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage. nih.gov The activity of p53 is tightly regulated by its negative regulator, the murine double minute 2 (MDM2) protein, which promotes p53 degradation. nih.govnih.gov In many cancers, the p53 pathway is inactivated through the overexpression of MDM2. nih.govnih.gov Therefore, disrupting the p53-MDM2 interaction to reactivate p53 function is a promising anticancer strategy. nih.govresearchgate.net

Spirooxindole derivatives, which share a core structure with this compound, have been investigated as inhibitors of the p53-MDM2 interaction. researchgate.net These compounds can bind to MDM2, preventing it from interacting with and degrading p53, thereby restoring p53's tumor-suppressive functions. researchgate.netd-nb.info Halogenated spirooxindoles, in particular, have shown improved binding affinity and selectivity, making them promising candidates for targeted cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, these studies have provided valuable insights into optimizing their potency and selectivity for various biological targets.

Influence of Substituent Nature and Position on Biological Potency and Selectivity (e.g., Halogen, Lipophilic Groups, Electron-donating groups)

The nature and position of substituents on both the indolin-2-one core and the benzylidene moiety significantly impact the biological activity of these compounds.

Halogen Substituents: The presence of a chlorine atom at the C-5 position of the indolin-2-one ring has been shown to increase the potency of these molecules. wright.edu For instance, adding a chlorine at this position to certain oxindole-derived inhibitors increased their anti-apoptotic potency by up to two-fold. wright.edu Halogen substituents on the benzylidene ring also play a role. For example, in a series of isatin-hydrazones, halogen substituents at the 2,6-positions of the C-ring resulted in the most potent derivatives against breast cancer cell lines. mdpi.com

Lipophilic Groups: The incorporation of lipophilic groups, such as methoxy (B1213986) groups, has been found to enhance the anti-proliferative activity of certain hydrazonoindolin-2-one derivatives. nih.gov In another study, the presence of two methyl groups on the benzylidene ring of a 6-chloro oxindole (B195798) derivative was associated with significant α-amylase inhibitory activity. plos.org

Electron-Donating and Electron-Withdrawing Groups: The electronic properties of the substituents also influence activity. A study on 5-substituted-3-benzylidene-2-ones found that electron-withdrawing groups like nitro and acetyl at the 5-position prevented E/Z isomerization, while halogens (fluoro, chloro, bromo) allowed for significant isomerization. benthamopen.com This isomerization can affect how the molecule interacts with its biological target.

The following table summarizes the influence of different substituents on the biological activity of this compound derivatives based on various studies.

| Substituent Type | Position | Effect on Biological Activity | Reference |

| Chlorine | C-5 of indolin-2-one | Increased anti-apoptotic potency | wright.edu |

| Halogens | 2,6-positions of benzylidene ring | Potent cytotoxicity against breast cancer cells | mdpi.com |

| Methoxy (lipophilic) | Benzylidene ring | Enhanced anti-proliferative activity | nih.gov |

| Methyl (lipophilic) | Benzylidene ring | Significant α-amylase inhibition | plos.org |

| Nitro, Acetyl (electron-withdrawing) | C-5 of indolin-2-one | Prevented E/Z isomerization | benthamopen.com |

| Fluoro, Chloro, Bromo (halogen) | C-5 of indolin-2-one | Allowed E/Z isomerization | benthamopen.com |

Impact of Structural Scaffolds and Bridging Units on Biological Performance

The 3-benzylidene-indolin-2-one core is a privileged scaffold in medicinal chemistry, known for its association with antiproliferative activity. nih.govsigmaaldrich.com The nitrogen-linked Michael acceptor moiety within this scaffold is an essential requirement for both NQO1 induction and antiproliferative activities. nih.govsigmaaldrich.com

Modifications to the core scaffold and the introduction of different bridging units can lead to diverse biological activities. For example, replacing the benzylidene ring with other heterocyclic rings, such as thiazole (B1198619) or pyrazole, in hydrazonoindolin-2-ones has been explored to generate new derivatives with altered biological profiles. semanticscholar.org The hybridization of the indolin-2-one moiety with other pharmacophores, like quinazoline, has also been a successful strategy to create dual inhibitors, such as those targeting both HDAC and PI3K. mdpi.com

Furthermore, the development of spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic system, has led to potent inhibitors of the p53-MDM2 interaction. researchgate.net These more complex scaffolds can provide better three-dimensional arrangements for optimal target binding.

The table below highlights the impact of different structural scaffolds and bridging units on the biological activities of indolin-2-one derivatives.

| Structural Feature | Biological Target/Activity | Key Findings | Reference |

| Nitrogen-linked Michael acceptor | NQO1, Antiproliferative | Essential for activity | nih.govsigmaaldrich.com |

| Hydrazono bridge with thiazole/pyrazole | Anticancer | Creates derivatives with new biological profiles | semanticscholar.org |

| Hybrid with quinazoline | HDAC/PI3K dual inhibition | Successful strategy for dual-target drugs | mdpi.com |

| Spirooxindole scaffold | p53-MDM2 interaction | Potent inhibition of the protein-protein interaction | researchgate.net |

| Oxindole-based pyridyl group | FLT3/CDK2 dual inhibition | Novel scaffold for dual kinase inhibition | mdpi.com |

Computational and Theoretical Studies on 3 Benzylidene 5 Chloroindolin 2 One and Its Derivatives

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand, such as a derivative of 3-benzylidene-5-chloroindolin-2-one, and its macromolecular target, typically a protein or enzyme.

The 3-benzylideneindolin-2-one (B1620751) scaffold is a well-known "privileged structure" in medicinal chemistry, particularly for its ability to inhibit protein kinases, which are crucial regulators of cell signaling. Docking studies have been pivotal in predicting the binding modes and affinities of its derivatives with several key kinase targets implicated in cancer and other diseases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth. mdpi.comresearchgate.netnih.gov Blocking its activity is a major strategy in cancer therapy. rsc.orgfrontiersin.org Numerous studies have docked 3-benzylideneindolin-2-one derivatives into the ATP-binding site of VEGFR-2. nih.govmdpi.com These simulations predict that the indolinone core acts as a scaffold, positioning various substituents to interact with specific regions of the kinase domain. rsc.org The predicted binding affinities often correlate well with experimentally determined inhibitory concentrations (IC50 values), validating the docking poses. For instance, derivatives are positioned in the hydrophobic pocket near the DFG (Asp-Phe-Gly) motif of the activation loop, a critical region for kinase activity. mdpi.com

c-Src: The c-Src tyrosine kinase is involved in regulating cell proliferation, migration, and invasion, and its hyperactivity is linked to cancer progression. nih.govresearchgate.netexplorationpub.com Molecular modeling of 3-benzylideneindolin-2-one derivatives has shown that these compounds can act as ATP-competitive inhibitors of c-Src. nih.govresearchgate.net Docking studies reveal that the indolinone scaffold fits within the ATP-binding pocket, and modifications, such as the addition of an amino group, can enhance binding affinity by forming specific interactions. nih.govresearchgate.net Some studies have used docking to identify compounds with nanomolar inhibitory potency. merckmillipore.com

Aurora A: Aurora A kinase is a key regulator of the cell cycle, and its overexpression is common in many cancers. nih.gov Computational studies have been used to design (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A. Unlike traditional inhibitors that bind to the active ATP site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. Docking simulations predicted that these derivatives could bind to a potential allosteric site, and subsequent experimental testing confirmed inhibitory activity. nih.gov

The table below summarizes representative findings from molecular docking studies of 3-benzylideneindolin-2-one derivatives against various kinase targets.

| Target Enzyme | Derivative Type | Key Finding | Reference(s) |

| VEGFR-2 | Substituted benzylidene indolinones | Binds to the hydrophobic pocket near the DFG motif, acting as an ATP-competitive inhibitor. | mdpi.comnih.gov |

| c-Src | Functionalized indolinones | Amino group substitutions increase affinity for the ATP-binding site. | nih.govresearchgate.net |

| Aurora A | (E)-3-benzylideneindolin-2-ones | Predicted to bind to a novel allosteric site, leading to non-ATP competitive inhibition. | nih.gov |

| α-amylase | (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | Docking showed significant binding affinity, with a binding free energy (ΔG) of -5.67 Kcal/mol. | plos.org |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the enzyme's active site. lumenlearning.com This information is crucial for understanding the basis of molecular recognition and for designing modifications to improve potency and selectivity.

For this compound derivatives, these studies have identified several recurring interaction motifs:

Hydrogen Bonds: The lactam group (N-H and C=O) of the indolinone core is a key pharmacophoric feature. The N-H group frequently acts as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. These interactions often occur with residues in the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme and is a critical anchoring point for ATP and competitive inhibitors.

Hydrophobic Interactions: The benzylidene ring and the chloro-substituted indole (B1671886) ring fit into hydrophobic pockets within the active site. The specific nature and location of substituents on the benzylidene ring can be tailored to maximize these favorable van der Waals contacts, significantly influencing binding affinity. nih.gov

Interaction with the DFG Motif: In many kinases, including VEGFR-2, the conformation of the DFG motif determines whether the kinase is in an active or inactive state. Docking studies show that indolinone derivatives can stabilize the "DFG-out" (inactive) conformation, a mechanism employed by several approved kinase inhibitors. rsc.org For example, interactions with residues like Asp1046 and Phe1047 in VEGFR-2 are crucial. mdpi.com

A study on c-Src inhibitors revealed that bulkier derivatives appeared to improve interactions within the enzymatic pocket, highlighting the importance of shape complementarity. nih.govresearchgate.net Similarly, for Aurora A inhibitors, docking models helped rationalize the structure-activity relationship (SAR), indicating that specific hydroxyl groups on the benzylidene ring were critical for maintaining inhibitory activity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis of Compound-Target Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. plos.org This allows for the assessment of the stability of the docked pose, the analysis of conformational changes in both the ligand and the protein upon binding, and a more accurate estimation of binding free energies. mdpi.comrsc.org

MD simulations have been applied to complexes of indolinone derivatives with targets like VEGFR-2. nih.govmdpi.com These studies typically show that the ligand, when placed in the active site in its docked conformation, remains stably bound throughout the simulation (e.g., over tens to hundreds of nanoseconds). The root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions is monitored, with low RMSD values indicating a stable binding mode. mdpi.com These simulations confirm that the key interactions identified by docking, such as hydrogen bonds with the hinge region, are maintained over time. plos.org

Furthermore, MD simulations can reveal the role of water molecules in the active site and provide insights into the flexibility of different parts of the protein, which can be exploited for designing next-generation inhibitors. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. igi-global.com By identifying the key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.netbohrium.com

Several 3D-QSAR studies have been performed on 3-benzylideneindolin-2-one derivatives. nih.gov For example, a Comparative Molecular Field Analysis (CoMFA) was conducted on a series of 2-indolinone derivatives to understand their VEGFR2 inhibitory activities. nih.gov The resulting model, which included steric and electrostatic fields, successfully explained the large difference in activity between structurally similar compounds and could adequately predict the activity of new molecules. nih.gov

In another study focused on developing ligands for α-synuclein fibrils, relevant to Parkinson's disease, a 3D-QSAR model was built for a set of indolinone derivatives. igi-global.comresearchgate.netbohrium.com The model showed good statistical significance and predictive ability, and the resulting contour maps provided a visual guide for designing new compounds with enhanced activity by indicating where steric bulk or specific electronic features would be favorable or unfavorable. bohrium.com

In Silico Screening and Virtual Ligand Discovery for Novel Inhibitors

In silico screening, also known as virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing.

The this compound scaffold can be used as a query in these screening campaigns. By searching databases for molecules with a similar structure or pharmacophore, novel derivatives can be identified. Alternatively, structure-based virtual screening can be performed, where compounds from a library are docked into the active site of a target like VEGFR-2, and the best-scoring hits are selected. For example, virtual screening has been successfully used to identify potential VEGFR-2 inhibitors from databases of natural products. mdpi.com This process can uncover novel chemical scaffolds that mimic the binding mode of the original indolinone core, leading to the discovery of entirely new classes of inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. nrel.govunipd.itaps.org For this compound and its derivatives, these calculations can provide valuable information about:

Molecular Geometry: DFT can be used to optimize the three-dimensional structure of the molecule, providing accurate bond lengths and angles.

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map. researchgate.net These properties are fundamental to understanding the molecule's reactivity and its ability to participate in intermolecular interactions like hydrogen bonding and π-π stacking.

Reaction Energetics: Quantum calculations can be used to model reaction mechanisms and determine the stability of different isomers (e.g., E/Z isomers of the benzylidene double bond). researchgate.netbohrium.com

Future Directions and Research Gaps

Development of Novel and Efficient Synthetic Routes for Specific Diastereomers

The synthesis of 3-benzylideneindolin-2-one (B1620751) derivatives is commonly achieved through a Knoevenagel condensation of a substituted oxindole (B195798) with a corresponding benzaldehyde (B42025). tandfonline.commdpi.com This reaction, while effective, often results in a mixture of (E) and (Z) diastereomers around the exocyclic double bond. tandfonline.commdpi.com Research has shown that the isomeric ratio can be influenced by reaction conditions such as solvent, temperature, time, and even light exposure. tandfonline.com However, a significant research gap exists in the development of highly diastereoselective or stereospecific synthetic methods that can furnish a single, desired isomer in high yield.

Future research should focus on:

Catalyst-Controlled Stereoselectivity: Investigating novel catalysts, including organocatalysts or transition-metal complexes, that can effectively control the geometry of the double bond during the condensation reaction.

Substrate-Directed Synthesis: Exploring how different protecting groups on the indolinone nitrogen or various substituents on either the oxindole or benzaldehyde rings can direct the stereochemical outcome.

Post-Synthethic Isomerization: Developing efficient and scalable methods for the isomerization of an undesired diastereomer into the more active one. Research into the photophysical properties of these isomers could lead to photoisomerization strategies. tandfonline.com

Advanced Methodologies: Adapting modern synthetic strategies, such as flow chemistry, could not only improve reaction efficiency and control over isomer ratios but also facilitate safer and more scalable production. While complex, diastereoselective syntheses of related spiro-oxindoles have been achieved through multi-component reactions and cycloadditions, suggesting that sophisticated approaches could be tailored for specific 3-benzylideneindolin-2-one diastereomers. nih.gov

Control over the stereochemistry is paramount, as different diastereomers can exhibit distinct biological activities and pharmacokinetic profiles. For instance, in related diene analogues, the (Z,E) configuration was identified as the more active regioisomer for binding to α-synuclein fibrils compared to the (E,E) isomer. nih.gov Establishing robust synthetic protocols to access specific diastereomers of 3-Benzylidene-5-chloroindolin-2-one is a critical step toward developing more precise and effective molecular agents.

Exploration of Undiscovered Biological Targets and Pathways for Indolin-2-one Derivatives

The indolin-2-one scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with a multitude of biological targets, particularly protein kinases. Derivatives have been shown to inhibit a diverse range of kinases, including:

Receptor Tyrosine Kinases (VEGFRs, PDGFRs) cancertreatmentjournal.com

Src-family kinases researchgate.netnih.gov

Cyclin-dependent kinases (CDKs) mdpi.comresearchgate.net

AKT, ERK1/2, and STAT3 nih.gov

Bruton's Tyrosine Kinase (BTK) imtm.cz

FMS-like tyrosine kinase 3 (FLT3) mdpi.com

Aurora Kinase A nih.gov

Despite this broad activity, the full target space for this compound remains largely unexplored. The specific substitution pattern—a chlorine atom at the 5-position and a benzylidene group at the 3-position—likely confers a unique target profile that has yet to be fully characterized.

Future research efforts should be directed towards:

Unbiased Target Identification: Employing advanced chemical proteomics and activity-based protein profiling (ABPP) to identify novel binding partners in various cell types. This can uncover unexpected targets and pathways.

Expanding Beyond Kinases: While kinase inhibition is a hallmark of this class, investigations should be broadened to include non-kinase targets. For example, derivatives have been designed as ligands for α-synuclein fibrils, indicating potential in neurodegenerative disease research. nih.gov Other potential targets could include metabolic enzymes, ion channels, or protein-protein interaction interfaces.

Pathway Analysis: Moving beyond single-target identification to a systems biology approach. Transcriptomics, proteomics, and metabolomics studies on cells treated with this compound can reveal which signaling pathways are most significantly perturbed, offering clues to its primary mechanism of action and potential polypharmacological effects. nih.govmdpi.com For instance, some derivatives have been found to modulate inflammatory pathways like NF-κB and MAPK signaling, suggesting applications beyond oncology. mdpi.com

Advanced Mechanistic Elucidation of Observed Biological Activities

While many studies report the inhibitory concentrations (e.g., IC₅₀) of indolin-2-one derivatives against various targets, there is often a lack of deep mechanistic understanding. For a compound like this compound, it is crucial to move beyond "what" it inhibits to "how" it inhibits.

Key areas for future mechanistic studies include:

Mode of Inhibition: Determining whether the inhibition is competitive, non-competitive, uncompetitive, or allosteric. Studies on (E)-3-benzylideneindolin-2-one derivatives suggest a potential allosteric mechanism for Aurora A kinase inhibition, a highly sought-after mode of action that can offer greater selectivity. nih.gov ATP competition assays are essential to differentiate between ATP-competitive and non-ATP competitive inhibitors. nih.gov

Structural Biology: Obtaining co-crystal structures of this compound bound to its protein targets. This provides invaluable, atomic-level insight into the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and the role of the 5-chloro substituent.

Enzyme Kinetics: Performing detailed kinetic analyses to determine association (kon) and dissociation (koff) rates, which define the residence time of the inhibitor on its target. A longer residence time can lead to more durable pharmacological effects.

Cellular Mechanism of Action: In a cellular context, elucidating the full cascade of events following target engagement. This includes verifying the inhibition of downstream signaling pathways (e.g., p-Smad3, RNA Pol II) and confirming the molecular drivers of observed cellular phenotypes like apoptosis (e.g., Bax/Bcl-2 regulation, caspase activation) or cell cycle arrest. nih.govnih.gov

Rational Design Strategies for Enhanced Potency, Selectivity, and Bioavailability (Excluding Clinical Trial Data)

The development of this compound from a lead compound into a viable preclinical candidate requires a concerted effort in rational drug design. Structure-activity relationship (SAR) studies on related compounds provide a strong foundation for this work. For example, the presence of a halogen, such as chlorine at the C5 or C6 position of the oxindole ring, is often associated with potent kinase inhibitory activity. tandfonline.comcancertreatmentjournal.com

Future design strategies should integrate computational and synthetic chemistry to systematically optimize the molecule's properties:

Enhanced Potency and Selectivity:

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict the binding affinity of novel analogues against a panel of desired and off-target kinases. mdpi.comnih.gov This can guide the design of derivatives with improved selectivity profiles, minimizing potential toxicity.

SAR Exploration: Systematically modifying the benzylidene ring with various substituents (e.g., hydroxyl, methyl, pyridyl groups) to probe for additional interactions within the target's binding site. mdpi.comnih.gov Similarly, modifications to the N1 position of the oxindole ring can impact activity and physical properties. nih.gov

Improved Bioavailability:

Physicochemical Properties: Tuning properties such as lipophilicity (logP), solubility, and polar surface area by introducing or modifying functional groups. The goal is to achieve a balance that favors membrane permeability and aqueous solubility.

ADME Prediction: Employing in silico models to predict absorption, distribution, metabolism, and excretion (ADME) properties early in the design phase. unibo.it This can help to flag and design out potential liabilities, such as poor oral absorption or rapid metabolic degradation.

Prodrug Strategies: Exploring the potential for prodrug approaches, where a labile functional group is attached to the molecule to improve its pharmacokinetic properties, which is then cleaved in vivo to release the active compound.

By focusing on these research gaps, the scientific community can build a more complete understanding of this compound, paving the way for the rational design of next-generation derivatives with optimized therapeutic profiles.

Q & A

Q. Basic

- 1D/2D NOE Analysis : For stable derivatives in DMSO-d₆, 2D NOE spectroscopy identifies spatial proximity between the indole NH proton and benzylidene protons, confirming the Z configuration (cis arrangement) .

- X-ray Crystallography : Unstable compounds (e.g., 5-chloro-2’,6’-dichloro derivatives) require single-crystal X-ray diffraction to resolve the E configuration unambiguously .

How do solvent polarity and substituent electronic effects influence the Z:E equilibrium of this compound?

Q. Advanced

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the Z isomer via hydrogen bonding with the indole NH, increasing the Z:E ratio over time. Non-polar solvents favor the E isomer due to reduced stabilization .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Ac) at the 5-position delocalize the NH lone pair, reducing resonance stabilization and locking the Z:E ratio. Halogens (e.g., -Cl, -Br) allow gradual isomerization due to weaker electronic effects .

What methodologies address contradictions between spectroscopic data and crystallographic results for these compounds?

Q. Advanced

- Time-Resolved NMR : Monitor Z:E ratios dynamically in solution to identify isomerization kinetics, which may explain discrepancies between static crystallographic data and averaged NMR results .

- Hybrid Refinement : Use SHELXL to refine crystallographic models against high-resolution data while cross-validating with NOE-derived constraints .

How can computational tools like SHELX enhance structural refinement of this compound derivatives?

Q. Advanced

- SHELXL : Refine X-ray data by optimizing atomic displacement parameters (ADPs) and validating hydrogen bonding networks. For example, C–Cl bond lengths (1.733 Å) and torsion angles in 5-chloro derivatives are precisely modeled .

- Density Functional Theory (DFT) : Compare computed (e.g., B3LYP/6-311G**) and experimental bond lengths (e.g., C27–C28 = 1.372 Å) to identify outliers caused by crystal packing .

What are the best practices for characterizing 5-substituted derivatives using spectroscopic techniques?

Q. Basic

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., ¹³C signals at δ 170–175 ppm for carbonyl groups) and COSY for coupling networks. For 5-acetyl derivatives, the methyl peak appears at δ 2.5–2.6 ppm .

- HRMS : Validate molecular ions (e.g., [M+H]⁺ for C₁₅H₈Br₃NO: calculated 470.9408, observed 470.9416) to confirm synthesis accuracy .

Why do some this compound derivatives exhibit time-dependent spectral changes?

Q. Advanced

- Isomerization Dynamics : Derivatives with labile Z:E equilibria (e.g., 5-halo substituents) show gradual NOE signal shifts in DMSO-d₆ due to slow isomerization. Time-lapsed NMR (0–72 hours) quantifies rate constants .

- Degradation Pathways : Electron-deficient substituents (e.g., -NO₂) may undergo hydrolysis under prolonged heating, detectable via LC-MS monitoring .

How can researchers design derivatives with enhanced stability for biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.